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Compound Name: Ethyl 2-chloroethylcarbamate

Cat. No.: B1360068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 2-chloroethylcarbamate (CAS No. 6329-26-6) is a bifunctional reagent of significant

interest in organic synthesis. Its structure, incorporating both a reactive 2-chloroethyl group and

a carbamate moiety, makes it a versatile building block for the synthesis of a variety of

nitrogen-containing compounds, including heterocyclic structures and as an intermediate in the

preparation of pharmaceutically active molecules. The chloroethyl group serves as an

electrophilic site, rendering the molecule susceptible to nucleophilic attack, thereby enabling its

use as an alkylating agent. This document provides detailed application notes and

experimental protocols for the use of ethyl 2-chloroethylcarbamate as a reagent in organic

synthesis, with a focus on its role in alkylation reactions and the synthesis of key heterocyclic

scaffolds.

Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of Ethyl 2-chloroethylcarbamate is

provided in the table below.
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Property Value Reference

CAS Number 6329-26-6 [1][2]

Molecular Formula C₅H₁₀ClNO₂ [1]

Molecular Weight 151.59 g/mol [1]

Appearance Solid [1]

Purity Typically ≥97% [1]

Safety Precautions: Ethyl 2-chloroethylcarbamate should be handled in a well-ventilated

fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and

eyes. Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling

information.

Applications in Organic Synthesis
The primary utility of ethyl 2-chloroethylcarbamate in organic synthesis stems from the

reactivity of the C-Cl bond, which allows for its use as a 2-(ethoxycarbonylamino)ethylating

agent. This functionality is particularly valuable in the construction of various heterocyclic

systems and for the modification of amines and other nucleophiles.

Synthesis of 2-Oxazolidinones
2-Oxazolidinones are a class of heterocyclic compounds with significant applications in

medicinal chemistry, most notably as antibacterial agents (e.g., Linezolid) and chiral auxiliaries

in asymmetric synthesis.[3] Ethyl 2-chloroethylcarbamate can serve as a precursor for the

synthesis of N-substituted 2-oxazolidinones through an intramolecular cyclization pathway. The

general strategy involves the initial N-alkylation of a primary amine with ethyl 2-
chloroethylcarbamate, followed by a base-mediated intramolecular cyclization of the resulting

intermediate.
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This protocol is adapted from general methods for the synthesis of 2-oxazolidinones from

carbamates and epoxides, applied here to a two-step, one-pot reaction starting from an aniline

and ethyl 2-chloroethylcarbamate.[4][5]

Materials:

Ethyl 2-chloroethylcarbamate

Substituted Aniline

Sodium Hydride (NaH), 60% dispersion in mineral oil

Anhydrous N,N-Dimethylformamide (DMF)

Anhydrous Diethyl Ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

N-Alkylation:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon),

add the substituted aniline (1.0 eq) and anhydrous DMF.

Cool the solution to 0 °C in an ice bath.

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

Allow the mixture to stir at 0 °C for 30 minutes.

Slowly add a solution of ethyl 2-chloroethylcarbamate (1.05 eq) in anhydrous DMF to

the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Intramolecular Cyclization:

Upon completion of the N-alkylation step (as indicated by TLC), cool the reaction mixture

to 0 °C.

Carefully add a second portion of sodium hydride (1.2 eq) to the flask.

Allow the mixture to warm to room temperature and then heat to 50-70 °C for 4-8 hours, or

until TLC analysis indicates the formation of the desired 2-oxazolidinone and consumption

of the intermediate.

Work-up and Purification:

Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition

of saturated aqueous NH₄Cl solution.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-

oxazolidinone.

Illustrative Data for N-Aryl-2-Oxazolidinone Synthesis (Hypothetical)
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Aniline
Derivative

Base Solvent
Reaction
Time (h)

Temperatur
e (°C)

Yield (%)

Aniline NaH DMF

24

(alkylation), 6

(cyclization)

RT then 60 65-75

4-

Fluoroaniline
NaH DMF

24

(alkylation), 6

(cyclization)

RT then 60 60-70

3-

Methoxyanilin

e

NaH DMF

24

(alkylation), 6

(cyclization)

RT then 60 70-80

Note: The yields are hypothetical and will depend on the specific substrate and optimization of

reaction conditions.

N-Alkylation Step
Intramolecular Cyclization Step Work-up & Purification

Substituted Aniline NaH (1.1 eq) in DMF @ 0°C
Deprotonation

Ethyl 2-chloroethylcarbamate
(1.05 eq) in DMF

Nucleophilic Attack
N-(2-chloroethyl)-N-aryl-ethylcarbamate

(Intermediate)

Formation

NaH (1.2 eq) @ 0°C to 70°C

Deprotonation & Cyclization

N-Aryl-2-oxazolidinone
(Product) Quench with NH4Cl Extract with Et2O Column Chromatography Purified N-Aryl-2-oxazolidinone

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-aryl-2-oxazolidinones.

N-Alkylation of Primary and Secondary Amines
Ethyl 2-chloroethylcarbamate can be used to introduce the 2-(ethoxycarbonylamino)ethyl

group onto primary and secondary amines via a nucleophilic substitution reaction. This reaction

is a straightforward method for the synthesis of N-protected ethylenediamine derivatives, which

are valuable building blocks in medicinal chemistry and materials science.

Experimental Protocol: General Procedure for the N-Alkylation of Amines
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This protocol is based on general principles of N-alkylation of amines with alkyl halides.[6]

Materials:

Ethyl 2-chloroethylcarbamate

Primary or Secondary Amine

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

Acetonitrile (ACN) or Dichloromethane (DCM)

Water

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a round-bottom flask, add the primary or secondary amine (1.0 eq), a base such as

potassium carbonate (1.5 eq) or triethylamine (1.2 eq), and the solvent (ACN or DCM).

Add ethyl 2-chloroethylcarbamate (1.1 eq) to the stirred suspension.

Heat the reaction mixture to reflux (for ACN) or stir at room temperature (for DCM) for 6-24

hours. Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture to room temperature and filter off any inorganic

salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water

and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated

product.

Illustrative Data for N-Alkylation of Amines (Hypothetical)

Amine Base Solvent
Reaction
Time (h)

Temperatur
e (°C)

Yield (%)

Benzylamine K₂CO₃ ACN 12 Reflux 80-90

Piperidine Et₃N DCM 24 RT 75-85

Morpholine K₂CO₃ ACN 18 Reflux 85-95

Note: The yields are hypothetical and will depend on the specific substrate and optimization of

reaction conditions.

Reactants
- Ethyl 2-chloroethylcarbamate

- Primary/Secondary Amine
- Base (K2CO3 or Et3N)

Nucleophilic Substitution (SN2)

N-Alkylated Product
(N-protected ethylenediamine derivative)

Purification
(Filtration, Extraction, Chromatography)
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Click to download full resolution via product page

Caption: Logical relationship for the N-alkylation of amines.

S-Alkylation of Thiols
Similar to amines, thiols are excellent nucleophiles and can react with ethyl 2-
chloroethylcarbamate to form the corresponding S-alkylated products. This reaction provides

a convenient route to S-[2-(ethoxycarbonylamino)ethyl]thioethers, which may have applications

as intermediates in the synthesis of more complex sulfur-containing molecules.

Experimental Protocol: General Procedure for the S-Alkylation of Thiols

This protocol is based on standard procedures for the S-alkylation of thiols with alkyl halides.

Materials:

Ethyl 2-chloroethylcarbamate

Thiol

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

Ethanol or N,N-Dimethylformamide (DMF)

Water

Diethyl Ether or Ethyl Acetate

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a round-bottom flask, add the thiol (1.0 eq) and a solvent such as ethanol or DMF.
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Add a base, such as aqueous sodium hydroxide (1.1 eq) or solid potassium carbonate (1.5

eq), to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

Add ethyl 2-chloroethylcarbamate (1.05 eq) to the reaction mixture.

Stir the reaction at room temperature or gently heat to 50-60 °C for 4-12 hours. Monitor the

reaction progress by TLC.

Upon completion, cool the reaction mixture to room temperature. If using an aqueous base,

dilute with water and extract with an organic solvent (diethyl ether or ethyl acetate). If using a

solid base, filter the mixture and concentrate the filtrate.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-alkylated product.

Illustrative Data for S-Alkylation of Thiols (Hypothetical)

Thiol Base Solvent
Reaction
Time (h)

Temperatur
e (°C)

Yield (%)

Thiophenol NaOH Ethanol 6 50 85-95

Benzyl

Mercaptan
K₂CO₃ DMF 8 RT 80-90

Cysteine

(protected)
NaOH

Ethanol/Wate

r
12 RT 70-80

Note: The yields are hypothetical and will depend on the specific substrate and optimization of

reaction conditions.

Conclusion
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Ethyl 2-chloroethylcarbamate is a valuable and versatile reagent in organic synthesis. Its

ability to act as a 2-(ethoxycarbonylamino)ethylating agent allows for the efficient synthesis of a

range of nitrogen and sulfur-containing compounds. The protocols provided in this document

offer a starting point for researchers to explore the utility of this reagent in their own synthetic

endeavors. As with any chemical reaction, optimization of the reaction conditions for specific

substrates is recommended to achieve the best possible outcomes. The potential for this

reagent in the synthesis of novel heterocyclic scaffolds and as an intermediate in drug

discovery warrants further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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